molecular formula C17H18N2O2 B1437573 1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one CAS No. 1021135-13-6

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one

Cat. No. B1437573
M. Wt: 282.34 g/mol
InChI Key: SNQRCDKSQSTRJC-UHFFFAOYSA-N
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Description

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one, commonly known as 6-APB, is an analog of the psychoactive compound MDMA (3,4-methylenedioxymethamphetamine). 6-APB is a member of the phenethylamine family and is structurally related to the entactogen and stimulant drug benzofuran. 6-APB is a novel compound with a range of pharmacological effects, including its ability to act as a serotonin and dopamine reuptake inhibitor. It has been used in scientific research to study the effects of other psychoactive compounds, and it has been used recreationally as a “legal high”.

Scientific Research Applications

Photoinduced Molecular Transformations

  • A study explored the synthesis of 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones via a regioselective photoaddition process, highlighting the utility of similar indole derivatives in molecular transformations (Kobayashi et al., 1993).

Metal-Free Synthesis Techniques

  • Research on a metal-free method for synthesizing polysubstituted pyrrole derivatives, including compounds similar to the query compound, demonstrated the possibility of efficient synthesis in environmentally friendly conditions (Kumar et al., 2017).

Characterization as Spectroscopic Probes

  • Indo-1, a derivative with similarities to the query compound, has been characterized as a spectroscopic probe for Zn2+ protein interactions, showing its potential in bioanalytical applications (Jefferson et al., 1990).

Synthesis and Antimicrobial Evaluation

  • The synthesis and antimicrobial evaluation of certain indole derivatives related to the query compound have been conducted, revealing their potential in developing new antimicrobial agents (Thadhaney et al., 2010).

Conformationally Constrained Tryptophan Derivatives

  • Studies on the synthesis of novel 3,4-fused tryptophan analogues, which include structures similar to the query compound, have implications in peptide and peptoid conformation studies (Horwell et al., 1994).

Molecular Electronic Structures

  • Investigations into the molecular-electronic structures of compounds similar to the query molecule have provided insights into supramolecular aggregation and molecular polarization (Low et al., 2004).

properties

IUPAC Name

1-(6-amino-2,3-dihydroindol-1-yl)-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-4-2-3-12(9-15)10-17(20)19-8-7-13-5-6-14(18)11-16(13)19/h2-6,9,11H,7-8,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQRCDKSQSTRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Reactant of Route 2
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Reactant of Route 4
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Reactant of Route 5
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Reactant of Route 6
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one

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